molecular formula C8H7BrClN3 B1521749 7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine CAS No. 1171920-75-4

7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B1521749
CAS No.: 1171920-75-4
M. Wt: 260.52 g/mol
InChI Key: MFEYYVPSWAZRET-UHFFFAOYSA-N
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Description

7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of bromine and chlorine substituents on the imidazo[4,5-c]pyridine core provides unique reactivity and properties that can be exploited in different chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine typically involves the construction of the imidazo[4,5-c]pyridine core followed by the introduction of the bromine and chloromethyl groups. One common synthetic route starts with the cyclization of appropriate precursors to form the imidazo[4,5-c]pyridine core. This can be achieved through the reaction of 2-aminopyridine with glyoxal or its derivatives under acidic conditions . The resulting imidazo[4,5-c]pyridine can then be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile . The chloromethyl group can be introduced via chloromethylation using formaldehyde and hydrochloric acid or other chloromethylating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of safer and more environmentally friendly reagents and solvents. Process optimization to minimize by-products and improve yield is also a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield aryl-substituted imidazo[4,5-c]pyridines, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine
  • 7-Chloro-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine
  • 2-(Chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine

Uniqueness

7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity and properties compared to its analogs. This dual substitution allows for a wider range of chemical transformations and applications, making it a versatile compound in various fields .

Properties

IUPAC Name

7-bromo-2-(chloromethyl)-1-methylimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClN3/c1-13-7(2-10)12-6-4-11-3-5(9)8(6)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEYYVPSWAZRET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=CN=CC(=C21)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674122
Record name 7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171920-75-4
Record name 7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171920-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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